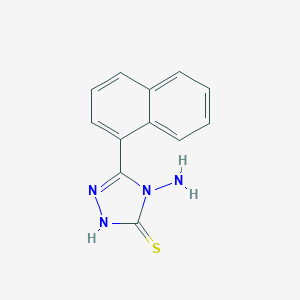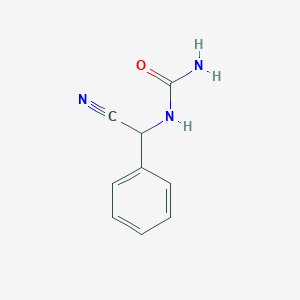
Urea, N-(cyanophenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(cyanophenylmethyl)-, also known as NCPM urea, is a chemical compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and ethanol. NCPM urea has been used as a reagent in the synthesis of various organic compounds and in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of Urea, N-(cyanophenylmethyl)- urea involves its ability to form hydrogen bonds with functional groups in proteins and other biomolecules. This interaction can lead to changes in the conformation and activity of the biomolecule, which can be studied using various spectroscopic and biochemical techniques.
Biochemical and Physiological Effects
Urea, N-(cyanophenylmethyl)- urea has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases and glycosidases. Urea, N-(cyanophenylmethyl)- urea has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Urea, N-(cyanophenylmethyl)- urea in lab experiments is its ability to selectively interact with specific biomolecules, allowing for the study of specific biochemical pathways and mechanisms. However, one limitation is that Urea, N-(cyanophenylmethyl)- urea can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Urea, N-(cyanophenylmethyl)- urea in scientific research. One area of interest is the development of new synthetic methods for the preparation of Urea, N-(cyanophenylmethyl)- urea derivatives with improved properties and selectivity. Another area of interest is the study of the role of Urea, N-(cyanophenylmethyl)- urea in various biological processes, including cell signaling and gene expression. Finally, the development of new applications for Urea, N-(cyanophenylmethyl)- urea in drug discovery and development is also an area of active research.
Métodos De Síntesis
The synthesis of Urea, N-(cyanophenylmethyl)- urea involves the reaction of cyanophenylmethyl isocyanate with urea in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Urea, N-(cyanophenylmethyl)- urea has been widely used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Urea, N-(cyanophenylmethyl)- urea has also been used as a tool in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Propiedades
Número CAS |
88169-89-5 |
|---|---|
Nombre del producto |
Urea, N-(cyanophenylmethyl)- |
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
[cyano(phenyl)methyl]urea |
InChI |
InChI=1S/C9H9N3O/c10-6-8(12-9(11)13)7-4-2-1-3-5-7/h1-5,8H,(H3,11,12,13) |
Clave InChI |
KJVSTGRMABKZSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



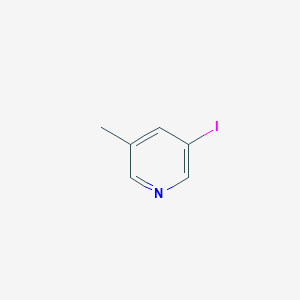
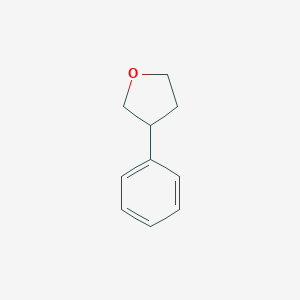
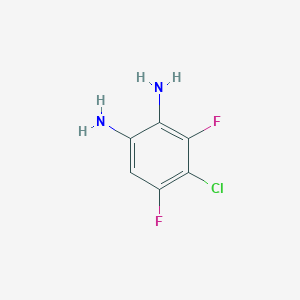
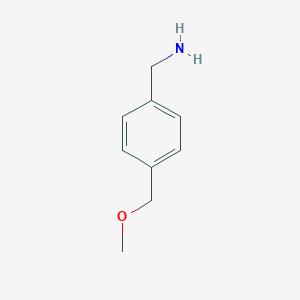
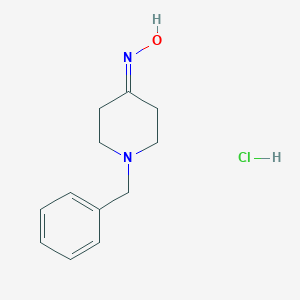
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)
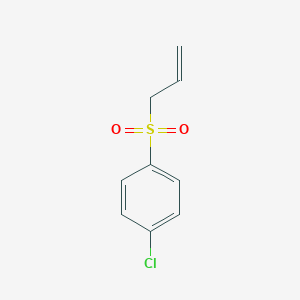
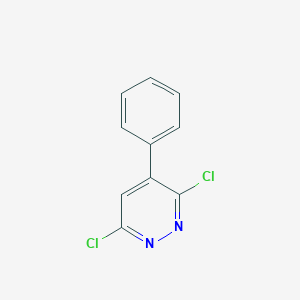
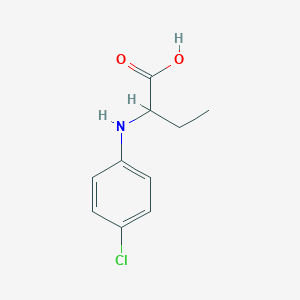
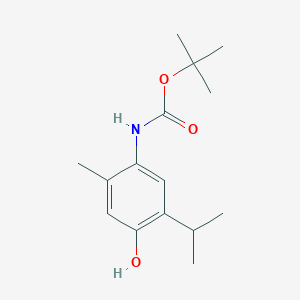
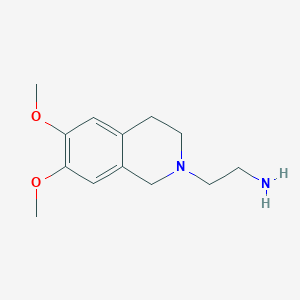
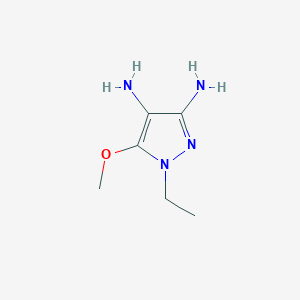
![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)
